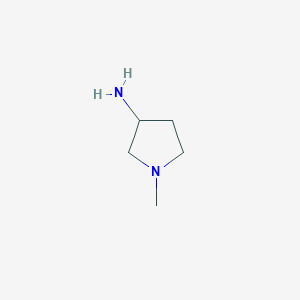

1-Methylpyrrolidin-3-amine

Description

Historical Context and Evolution of Pyrrolidine-Containing Scaffolds in Medicinal Chemistry

The five-membered pyrrolidine (B122466) ring is a nitrogen heterocycle that has been widely utilized by medicinal chemists in the development of compounds for treating human diseases. researchgate.netdntb.gov.ua The significant interest in this saturated scaffold stems from several key features. Its sp³-hybridized nature allows for a thorough exploration of the pharmacophore space, and its non-planarity provides an increased three-dimensional coverage, a phenomenon known as "pseudorotation". researchgate.netnih.gov

Historically, the pyrrolidine moiety is prevalent in a wide array of natural products, particularly in alkaloids isolated from plants and microorganisms, which exhibit diverse biological activities. nih.gov This natural prevalence has long inspired its use in synthetic drug design. The pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

A crucial aspect of the pyrrolidine scaffold is the potential for stereogenicity at its carbon atoms, which can lead to numerous stereoisomers. nih.gov This is particularly important as the spatial orientation of substituents can drastically alter the biological profile of a drug candidate due to different binding modes with enantioselective proteins like enzymes and receptors. researchgate.netnih.gov The non-essential amino acid L-proline, which contains a pyrrolidine ring with a single chiral center, is a frequently used building block for producing chiral compounds and as a catalyst in stereoselective synthesis. nih.gov The ability to control stereochemistry is a cornerstone of modern drug development, aiming to enhance efficacy and selectivity. nih.gov

Significance of 1-Methylpyrrolidin-3-amine as a Key Building Block in Drug Discovery and Organic Synthesis

This compound serves as a critical building block in both drug discovery and organic synthesis, largely due to its structural and chemical properties. Its utility is enhanced by its commercial availability in specific enantiomeric forms, such as the (3R)- and (3S)-configurations, which are vital for stereospecific applications. cymitquimica.com

As a chiral amine, it is a valuable component in asymmetric synthesis, allowing for the creation of molecules with specific three-dimensional arrangements, a critical factor for the activity of many pharmaceuticals. cymitquimica.com It can act as a chiral auxiliary in the synthesis of other important molecules like beta-amino acids and various heterocyclic compounds. The presence of both a primary and a tertiary amine group allows for differential reactivity and functionalization. The primary amine can readily participate in nucleophilic substitution and addition reactions, while the tertiary amine influences the molecule's basicity and solubility. vulcanchem.com Common reactions include oxidation to form amides or nitriles, reduction to secondary amines, and substitution at the primary amine group with reagents like alkyl halides or acyl chlorides.

In drug discovery, the structural characteristics of this compound allow it to interact with various biological targets. Its resemblance to neurotransmitters suggests potential for modulating neurotransmitter systems. This has led to its incorporation into compounds targeting a range of conditions. For instance, derivatives of this compound have been investigated for their potential as phosphodiesterase inhibitors and as selective M1 antagonists. msesupplies.comvulcanchem.commdpi.com

| Synthesized Compound Class | Application/Significance |

| Tertiary Amine Cationic Lipids | Investigated for use in safe and efficient siRNA delivery. msesupplies.com |

| 4,4'-Difluorobenzhydrol Carbamates | Evaluated as selective M1 antagonists for potential therapeutic use. msesupplies.commdpi.com |

| Oxime Antidotes | Synthesized as potential treatments for nerve agent exposure. osti.gov |

Table 2: Examples of Molecules and Scaffolds Synthesized Using this compound.

Overview of Research Trajectories and Academic Relevance

The academic and industrial interest in this compound is driven by its versatility as a synthetic intermediate. msesupplies.commsesupplies.com Current research trajectories continue to explore its potential in several key areas.

In medicinal chemistry, a primary focus is on the development of novel therapeutic agents. Researchers are designing and synthesizing derivatives of this compound to target a wide range of biological entities, including enzymes and receptors, with the aim of creating new treatments for neurological disorders, cancer, and inflammatory diseases. For example, a 2023 study evaluated a derivative as a MurA enzyme inhibitor. Another area of active investigation is its use in creating selective antagonists for muscarinic receptors. mdpi.com

Beyond traditional drug discovery, this compound is finding applications in biotechnology and materials science. One notable example is its use in the development of tertiary amine cationic lipids for the delivery of mRNA and siRNA, highlighting its utility in the growing field of gene therapy. msesupplies.com

In the field of organic synthesis, the compound remains relevant as an organocatalyst and as a key component in multicomponent reactions, which are efficient methods for building molecular complexity. researchgate.netnih.gov The ongoing development of green chemistry principles also underscores the importance of efficient and versatile building blocks like this compound, which can be used in atom-economical synthetic routes. univpancasila.ac.id The compound's chirality continues to be exploited in asymmetric synthesis to produce enantiomerically pure molecules, a persistent goal in modern chemistry.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHOPMIDKWXFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596684 | |

| Record name | 1-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13220-27-4 | |

| Record name | 1-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methylpyrrolidin 3 Amine and Its Derivatives

Established Synthetic Routes to the 1-Methylpyrrolidin-3-amine Core

The synthesis of the this compound scaffold is primarily achieved through a few established and reliable chemical transformations. These routes typically involve the formation of the pyrrolidine (B122466) ring followed by the introduction or modification of the amine functionality.

One of the most direct and widely employed methods is the reductive amination of 1-methylpyrrolidin-3-one . This approach involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent. The reaction proceeds via an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be utilized, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions. Catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel is also an effective method for the reduction step.

| Precursor | Reagents | Product | Key Transformation |

| 1-Methylpyrrolidin-3-one | 1. NH₃ or NH₂OH·HCl 2. Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Pd-C) | This compound | Reductive Amination |

Another established route involves the N-methylation of 3-aminopyrrolidine (B1265635) derivatives . In this strategy, a commercially available or synthetically prepared 3-aminopyrrolidine, often with the amino group protected, is subjected to methylation at the ring nitrogen. Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. Alternatively, reductive amination using formaldehyde (B43269) in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium borohydride (B1222165) can efficiently introduce the N-methyl group. Subsequent deprotection of the 3-amino group, if necessary, yields the target compound.

| Precursor | Reagents | Product | Key Transformation |

| 3-Aminopyrrolidine (or protected derivative) | 1. Methylating agent (e.g., CH₃I, (CH₃)₂SO₄) or HCHO/HCOOH 2. Deprotection (if needed) | This compound | N-Methylation |

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of enantiopure this compound is of paramount importance. These strategies can be broadly categorized into chiral auxiliary-based approaches, asymmetric catalysis, and chiral pool synthesis.

Chiral Auxiliary-Based Approaches

Chiral auxiliary-based methods involve the temporary attachment of a chiral moiety to the substrate to direct a subsequent diastereoselective transformation. Once the desired stereocenter is established, the auxiliary is cleaved to afford the enantiomerically enriched product. For the synthesis of chiral 3-aminopyrrolidines, chiral auxiliaries such as Evans' oxazolidinones or Oppolzer's camphorsultam can be attached to a precursor molecule. For instance, an achiral pyrrolidine precursor could be acylated with a chiral auxiliary, followed by a diastereoselective introduction of the amino group or its precursor at the 3-position. Subsequent removal of the auxiliary would then furnish the chiral 3-aminopyrrolidine, which can be N-methylated to give the final product.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. The formation of the chiral pyrrolidine ring itself can be catalyzed by a chiral transition metal complex or an organocatalyst. For instance, asymmetric [3+2] cycloaddition reactions between azomethine ylides and electron-deficient alkenes, catalyzed by chiral copper or silver complexes, can provide highly enantioenriched pyrrolidines. The resulting substituted pyrrolidine can then be converted to this compound through standard functional group manipulations.

Another catalytic approach involves the asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral enamine or imine precursor. Chiral rhodium, ruthenium, or iridium complexes bearing chiral phosphine (B1218219) ligands are often employed for these transformations, affording the chiral amine with high enantioselectivity.

Chiral Pool Synthesis Utilizing Proline Derivatives

Nature's own chiral building blocks provide a convenient and often inexpensive starting point for the synthesis of complex chiral molecules. L-proline and D-proline are readily available and possess a pre-existing stereocenter within the pyrrolidine ring, making them excellent starting materials for the synthesis of enantiopure this compound.

A typical strategy involves the functionalization of the proline ring at the 3- or 4-position. For example, 4-hydroxyproline, a derivative of proline, can be chemically modified to introduce an amino group at the 3-position with inversion of stereochemistry. The carboxylic acid functionality of proline can be reduced, and the secondary amine can be methylated to complete the synthesis. The stereochemistry at the 3-position can be controlled through carefully chosen reaction sequences, such as nucleophilic substitution with an azide (B81097) followed by reduction.

Functionalization Strategies for the this compound Moiety

The this compound scaffold presents two primary sites for further chemical modification: the primary amino group at the 3-position and the pyrrolidine ring itself. These functionalization strategies are crucial for the generation of diverse chemical libraries for drug discovery.

The primary amino group is a versatile handle for a wide range of chemical transformations. It can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids to form amides. Sulfonylation with sulfonyl chlorides yields sulfonamides. Alkylation with alkyl halides or through reductive amination with aldehydes or ketones can be used to introduce various substituents, leading to secondary or tertiary amines. The amino group can also participate in the formation of ureas and thioureas by reacting with isocyanates and isothiocyanates, respectively.

Functionalization of the pyrrolidine ring, while less straightforward, can be achieved through various C-H activation strategies or by starting with pre-functionalized pyrrolidine precursors. For instance, metal-catalyzed C-H functionalization could potentially introduce substituents at the 2-, 4-, or 5-positions of the ring, although regioselectivity can be a challenge.

Eco-Friendly and Scalable Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and using less hazardous materials. For the synthesis of this compound, several strategies can be employed to enhance the environmental friendliness and scalability of the process.

One approach is the use of catalytic reductive amination in place of stoichiometric reducing agents. Catalytic hydrogenation, for example, generates water as the only byproduct. The development of reusable heterogeneous catalysts can further improve the sustainability of this process.

The use of biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. Transaminases, for instance, can be used for the asymmetric synthesis of chiral amines from ketones under mild aqueous conditions. The development of robust and reusable enzyme preparations is key to the industrial application of this technology.

For large-scale production, flow chemistry presents significant advantages over traditional batch processes. Continuous flow reactors can offer better control over reaction parameters, improved safety, and higher throughput, making them well-suited for the scalable synthesis of this compound.

Structure Activity Relationship Sar Studies and Ligand Design Centered on 1 Methylpyrrolidin 3 Amine

Elucidation of Key Structural Features for Biological Activity

The biological activity of ligands incorporating the 1-methylpyrrolidin-3-amine core is intrinsically linked to several key structural features: the pyrrolidine (B122466) ring, the N-methyl group, and the 3-amino group.

The Tertiary Amine (N-methyl group): The nitrogen atom within the pyrrolidine ring is typically protonated at physiological pH, serving as a critical cationic center for forming ionic bonds or hydrogen bonds with anionic or polar residues in a receptor pocket. nih.gov The methyl group attached to this nitrogen (the N-1 position) plays a significant role. In many contexts, N-methylation of a pyrrolidine scaffold enhances binding affinity compared to unsubstituted or bulkier N-substituted analogues. nih.govnih.gov This "magic methyl" effect can be attributed to improved hydrophobic interactions, optimized desolvation energy upon binding, or by inducing a more favorable conformation of the molecule for receptor engagement. nih.gov Studies on nicotine (B1678760) analogues, for instance, have shown that modifying or replacing the 1'-N-methyl group can significantly impact interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

The 3-Amino Group: The exocyclic primary or secondary amine at the C-3 position provides another crucial interaction point. It can act as a hydrogen bond donor and/or acceptor, or, if protonated, as a second cationic center. Its position on the ring is critical, and its substitution allows for the introduction of various functionalities to probe the receptor's topology and establish additional binding interactions. The basicity of this amine can be modulated through substitution, influencing its ionization state and interaction strength. nih.gov

Impact of Substitution Patterns on Pharmacological Profiles

Structure-activity relationship (SAR) studies consistently demonstrate that the type, position, and stereochemistry of substituents on the this compound scaffold profoundly influence pharmacological activity and receptor selectivity.

The N-1 methyl group is often optimal for activity at certain receptors. For example, in studies of nicotine analogues targeting α4β2 nAChRs, replacing the N-methyl group with an ethyl group or adding a second methyl group (quaternization) led to a significant reduction in receptor interaction. nih.gov This suggests a tightly constrained binding pocket around the pyrrolidinyl nitrogen.

Substitutions on the carbon framework of the pyrrolidine ring have also been explored extensively. A comprehensive "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine revealed unique effects for each position on α7 and α4β2 nAChR interactions. nih.gov For instance, methylation at the 2'-position enhanced binding and potency at α7 receptors, while 4'-methylation was detrimental. nih.gov This highlights how even a small methyl group can alter the ligand's shape and electronic distribution, thereby affecting its fit and affinity for different receptor subtypes.

The table below summarizes findings from a methyl scan on the pyrrolidinium ring of nicotine, illustrating the sensitivity of receptor interactions to substitution patterns.

| Substitution Position | Impact on α4β2 nAChR Interaction | Impact on α7 nAChR Interaction | Reference |

|---|---|---|---|

| 1'-N-Ethyl (vs. N-Methyl) | Significantly reduced | Minimal effect | nih.gov |

| 2'-Methyl | Varies with stereochemistry | Enhanced binding and potency | nih.gov |

| 3'-trans-Methyl | Reduced interaction | Well tolerated | nih.gov |

| 4'-Methyl | Moderately decreased potency | Significantly decreased potency and efficacy | nih.gov |

| 5'-trans-Methyl | Reduced interaction | Well tolerated | nih.gov |

| 5'-cis-Methyl | Low affinity, no agonist activity | Low affinity, no agonist activity | nih.gov |

Furthermore, modifications to the 3-amino group are a common strategy for tuning activity. In the development of CC chemokine receptor 2 (CCR2) antagonists, various heteroatomic carbocycles were attached to the 3-aminopyrrolidine (B1265635) core. This led to the discovery of highly potent antagonists, demonstrating that bulky and complex substituents on the 3-amino group can be accommodated and are necessary for high-affinity binding to this particular target. nih.gov

Conformational Analysis and Stereochemical Influence on Ligand-Target Interactions

The non-planar nature of the pyrrolidine ring is a defining feature that heavily influences ligand-target interactions. The ring is not static but exists in a state of dynamic equilibrium between various puckered conformations, a phenomenon known as pseudorotation. nih.govresearchgate.net The two predominant, low-energy conformations are often described as "envelope" or "twist" forms, commonly designated as Cγ-endo (UP) and Cγ-exo (DOWN) puckers. nih.govnih.govnih.gov

The preferred pucker of the ring can be strongly influenced by the nature and stereochemistry of its substituents. nih.gov For instance, studies on substituted prolines have shown that a cis-3-methyl substituent stabilizes the Cγ-endo puckering of the ring. mdpi.com Conversely, sterically demanding groups can lock the ring into a specific conformation. A trans-4-tert-butyl group forces the ring into an endo pucker, while a cis-4-tert-butyl group favors an exo pucker. nih.gov This conformational locking can be a powerful tool in drug design, as it reduces the entropic penalty upon binding and presents a single, well-defined conformation to the receptor.

Stereochemistry is a critical determinant of biological activity for ligands containing the this compound scaffold. The carbon at the 3-position is a chiral center, leading to (R) and (S) enantiomers that often exhibit significant differences in potency and efficacy. Research on estrogen receptor α (ERα) antagonists revealed that a 3-R-methylpyrrolidine moiety promoted a pure antagonist profile, whereas the 3-S-methylpyrrolidine analogue did not. nih.gov Similarly, in the exploration of Abl and PI3K dual inhibitors, the (S)-3-aminopyrrolidine scaffold was specifically identified as a promising starting point. nih.gov These differences arise because the precise spatial arrangement of the amino group and other substituents, dictated by the stereocenter, determines the quality of the fit and the specific interactions formed within the chiral environment of the receptor's active site.

Rational Design Principles for Novel this compound Analogues

The accumulated knowledge from SAR and conformational studies provides a foundation for the rational design of novel analogues with improved pharmacological profiles. Key principles include:

Conformational Constraint: Introducing substituents that favor a specific ring pucker can pre-organize the ligand into its bioactive conformation. This can enhance affinity by reducing the entropic cost of binding and may improve selectivity if different receptor subtypes prefer different ligand conformations. For example, introducing a cis-3-methyl group could be used to stabilize an endo pucker if that is determined to be the bioactive conformation. mdpi.com

Stereochemical Optimization: Since biological targets are chiral, the separate synthesis and evaluation of (R) and (S) enantiomers is crucial. If one enantiomer shows superior activity, it becomes the focus for further optimization, ensuring that subsequent analogues are designed with the optimal stereochemistry at the C-3 position. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacement: The core scaffold can be modified to improve properties while maintaining key binding interactions. Bioisosteric replacement is a key strategy where functional groups are replaced with others that have similar steric and electronic properties. drughunter.comnih.gov For instance, the pyrrolidine nitrogen could be replaced by a different atom to modulate basicity, or the entire pyrrolidine ring could be replaced by another five- or six-membered heterocycle to explore new interaction space or overcome pharmacokinetic liabilities.

Structure-Based Design: When the structure of the target receptor is known, computational docking can be used to predict how analogues will bind. This allows for the rational design of substituents on the 3-amino group or the pyrrolidine ring that can form specific, affinity-enhancing interactions (e.g., hydrogen bonds, hydrophobic contacts, or salt bridges) with amino acid residues in the binding pocket. This approach was used in the design of muscarinic antagonists, where increasing the stereochemical complexity based on receptor models led to compounds with high affinity. nih.govresearchgate.net

By integrating these principles, medicinal chemists can systematically modify the this compound scaffold to develop novel ligands with enhanced potency, selectivity, and drug-like properties.

Pharmacological and Biological Evaluation of 1 Methylpyrrolidin 3 Amine and Its Analogues

Receptor Binding Affinity and Selectivity Profiling

The interaction of 1-methylpyrrolidin-3-amine and its derivatives with several key receptors in the central nervous system and periphery has been a subject of scientific inquiry. The following subsections summarize the available research findings on their binding characteristics.

Limited direct data exists for the binding of this compound to serotonin (B10506) receptors. However, a patent for quinoline (B57606) derivatives indicated that a compound incorporating the this compound moiety displayed a binding affinity (IC50) of 2.9 µM for the human 5-HT3 receptor. This suggests a modest interaction with this ionotropic serotonin receptor subtype.

Analogues of this compound have been explored for their activity at other serotonin receptors. For instance, a series of N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides were found to bind with high affinity to the human 5-HT2A receptor. Several compounds in this series demonstrated significant selectivity for the 5-HT2A and dopamine (B1211576) D4 receptors over the dopamine D2 and α1 adrenergic receptors, with selectivity ratios exceeding 500-fold for some analogues.

Another class of compounds, 2-aminotetralin-type serotonin agonists, which are structurally distinct from this compound, have been shown to have high affinity and agonist activity at 5-HT1A, 5-HT1B, and 5-HT1D receptors. While not direct analogues, this research highlights the broader interest in substituted amine scaffolds for targeting serotonin receptors.

Table 1: Binding Affinity of a this compound Analogue at the Human 5-HT3 Receptor

| Compound | Receptor | Binding Affinity (IC50) |

|---|

The interaction of this compound analogues with dopamine receptors has been a focus of research, particularly in the context of developing ligands with selectivity for D2-like receptor subtypes (D2, D3, and D4). One study detailed the synthesis and binding profiles of N-(3-pyrrolidinylmethyl)benzamides, which are structurally related to this compound. The binding affinities of these compounds were found to be dependent on their stereochemistry. For example, specific enantiomers and diastereomers exhibited preferential binding to D2, D3, or D4 receptors.

Another series of analogues, N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides, demonstrated high affinity for the human dopamine D4 receptor. Notably, these compounds displayed over 500-fold selectivity for the D4 receptor compared to the D2 receptor. This highlights the potential for modifying the pyrrolidine (B122466) scaffold to achieve subtype-selective dopamine receptor ligands.

Research into dual-target ligands has also provided insights. For instance, the development of compounds with affinity for both the dopamine D3 receptor and the µ-opioid receptor has been pursued, although the structural complexity of these molecules is significantly greater than that of this compound.

Table 2: Dopamine Receptor Binding Profile of Selected this compound Analogues

| Compound Class | Target Receptors | Key Findings |

|---|---|---|

| N-(3-pyrrolidinylmethyl)benzamides | D2, D3, D4 | Stereochemistry influences selectivity for D2, D3, and D4 subtypes. |

Analogues of this compound have shown significant activity at the histamine (B1213489) H3 receptor. A study on substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones described them as high-affinity inverse agonists of the human H3 receptor. These compounds were developed to have reduced brain exposure while maintaining functional activity.

In a separate investigation into dual-target ligands, a series of compounds were designed to possess both histamine H3 receptor affinity and monoamine oxidase B (MAO-B) inhibitory activity. Within this series, the analogue 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine demonstrated a high affinity for the human H3 receptor with a Ki value of 25 nM. nih.gov This compound also exhibited potent inhibition of MAO-B. nih.gov

Table 3: Histamine H3 Receptor Binding Affinity of a this compound Analogue

| Compound | Receptor | Binding Affinity (Ki) |

|---|

Currently, there is a lack of publicly available scientific literature detailing the direct binding affinity of this compound or its simple analogues to the androgen receptor. Research into androgen receptor modulators has explored a wide variety of chemical scaffolds, including some that incorporate a pyrrolidine ring. For example, a series of 2(1H)-pyrrolidino[3,2-g]quinolinones were synthesized and evaluated for their ability to modulate the transcriptional activity of the human androgen receptor. However, these molecules are structurally complex and significantly different from this compound, and the studies focused on functional outcomes rather than direct binding affinity.

There is no specific binding data available in the scientific literature for this compound or its close analogues at any of the Trace Amine-Associated Receptors (TAARs). TAARs are a family of G protein-coupled receptors that are activated by trace amines, a group of endogenous amine compounds. While this compound is a small amine, its interaction with TAAR subtypes has not been reported.

No published research or data could be found regarding the inhibitory activity of this compound or its analogues on the Anoctamin 6 (ANO6) protein. ANO6 is a calcium-activated chloride channel and scramblase that plays a role in various physiological processes. The potential for this compound to interact with this protein has not been investigated in the available scientific literature.

Other Identified Receptor Systems (e.g., ion channels)

The pyrrolidine moiety is a key structural component in the development of potent ion channel modulators. Research into novel treatments for ischemic stroke has led to the synthesis and evaluation of a series of pyrrolidine derivatives as blockers of neuronal sodium (Na+) channels. nih.gov Structure-activity relationship (SAR) studies identified specific analogues with potent Na+ channel blocking activity. nih.gov One particular compound, designated 5e in the study, demonstrated significant potency as a Na+ channel blocker while exhibiting low inhibitory action against the human ether-a-go-go-related gene (hERG) channels, which is a critical aspect for cardiac safety. nih.gov This analogue showed significant neuroprotective effects in a rat model of transient middle cerebral artery occlusion, suggesting its potential as a neuroprotectant for ischemic stroke. nih.gov

In Vitro Cellular Activity and Pathway Modulation

Assessment of Cell Viability and Proliferation

The evaluation of a compound's effect on cell health is a fundamental step in pharmacological research. Assays that measure cell viability and proliferation, such as the MTT or Calcein AM assays, determine whether a compound is toxic to cells or affects their growth. licorbio.comscispace.comnih.gov These assays are crucial for drug screening to identify cytotoxic effects or cytostatic properties that inhibit cell growth. scispace.comnih.gov

For certain novel synthesized derivatives containing the pyrrolidine scaffold, studies have indicated low cytotoxicity. For instance, a series of new compounds demonstrated low toxicity in the human embryonic kidney cell line HEK-293T, with IC50 values greater than 200 µM. researchgate.net While these specific compounds were thiazolidinedione and imidazolidinone conjugates rather than direct analogues of this compound, this finding points to the potential for the pyrrolidine ring to be incorporated into structures with favorable toxicity profiles. researchgate.net The assessment of cell viability is a primary indicator of a compound's potential for further development. licorbio.com

Effects on Intracellular Signaling Cascades

The therapeutic or adverse effects of chemical compounds are often mediated by their influence on intracellular signaling cascades. Understanding how a compound modulates these pathways is key to elucidating its mechanism of action. Currently, detailed research specifically outlining the effects of this compound or its direct analogues on specific intracellular signaling cascades is not widely available in the public domain based on the conducted searches. Further investigation is required to determine if these compounds influence pathways critical to cell survival, inflammation, or other cellular processes.

Preclinical In Vivo Efficacy Studies of this compound Derivatives

Neuropharmacological Applications (e.g., neuroprotection, CNS function)

Derivatives of this compound have shown significant promise in the field of neuropharmacology. The ability of a compound to penetrate the central nervous system (CNS) and exert its effects is a critical hurdle in the development of neurological drugs.

A key preclinical in vivo study involved a carbamate (B1207046) derivative of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine, designated as carbamate 11b. nih.gov This compound was evaluated in rat microdialysis experiments, a technique used to measure neurotransmitter levels in the brain. The study found that carbamate 11b increased noradrenaline levels by a remarkable 400%, which serves as strong evidence of its ability to penetrate the CNS and engage its target. nih.gov This potent noradrenaline reuptake inhibition highlights its potential for applications in conditions where noradrenergic signaling is dysregulated. nih.gov Other studies on different novel compounds have also demonstrated neuroprotective potential, aiming to reverse memory deficits and protect neurons from cell death, underscoring the ongoing search for effective CNS therapeutics. nih.govanavex.commdpi.com

Antimicrobial Potential

The pyrrolidine scaffold is a structural feature present in various compounds that have been investigated for antimicrobial properties. ekb.eg The search for new antimicrobial agents is driven by the increasing challenge of antibiotic resistance. nih.govmdpi.com

Studies on novel pyrrolidine-3-carbonitrile (B51249) derivatives have demonstrated their potential as antimicrobial agents. These compounds were evaluated in vitro against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi, with some derivatives showing antibiotic activity comparable to reference drugs. ekb.eg For example, specific compounds were found to be highly active against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). ekb.eg

Furthermore, other complex molecules incorporating a pyrrolidine ring have shown synergistic antibacterial effects. When combined with the antibiotic meropenem (B701), a pyrrolidine-containing avibactam (B1665839) derivative displayed potent activity against several bacterial strains, including E. coli, K. pneumoniae, and P. aeruginosa. nih.gov These findings suggest that the this compound framework could serve as a valuable starting point for the development of new antimicrobial agents.

Table 2: Preclinical Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Class | Target Organism | Activity Noted | Source |

| Pyrrolidine-3-carbonitrile derivatives | Staphylococcus aureus | High activity (32 mm inhibition zone) | ekb.eg |

| Pyrrolidine-3-carbonitrile derivatives | Escherichia coli | High activity (20 mm inhibition zone) | ekb.eg |

| Pyrrolidine-containing avibactam derivative | E. coli, K. pneumoniae, P. aeruginosa | Synergistic effects with meropenem (MIC = 0.125–1 mg/L) | nih.gov |

Anti-inflammatory Modulations

The anti-inflammatory effects of several analogues of this compound have been explored through various in vitro and in vivo models. A notable analogue, N-methyl-2-pyrrolidone (NMP), has demonstrated anti-inflammatory potential by inhibiting inflammatory mediators in macrophages through a mechanism dependent on NF-κB. nih.gov Research has shown that NMP can suppress the lipopolysaccharide (LPS)-induced mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2 in a dose-dependent manner. nih.gov The anti-inflammatory properties of NMP are suggested to be linked to its activity as a bromodomain inhibitor. nih.gov Furthermore, NMP has been observed to reduce the expression of iNOS/COX-2 and inflammatory cytokines in human osteoblast-like cells (MG-63), indicating its potential in mitigating inflammation associated with conditions like bone fractures. nih.gov

Another area of research has focused on newly synthesized pyrrolidine derivatives. In one study, a series of novel pyrrolidine derivatives were synthesized and evaluated for their anti-inflammatory activity. Among the synthesized compounds, a compound designated as A-1 was found to exhibit the most significant anti-inflammatory effects. nih.gov

A separate investigation into the anti-inflammatory potential of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate, known as MAK01, revealed its ability to inhibit key enzymes in the inflammatory cascade. mdpi.com The compound demonstrated significant in vitro inhibitory activity against cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), both of which are crucial mediators of inflammation. mdpi.com The in vivo anti-inflammatory activity of MAK01 was assessed using a carrageenan-induced paw edema model, where it showed a notable reduction in edema. mdpi.com

| Concentration (µg/mL) | COX-1 Inhibition (%) | 5-LOX Inhibition (%) |

|---|---|---|

| 1000 | 64.79 | 79.40 |

| 500 | 56.45 | 69.90 |

| 250 | 45.75 | 60.20 |

| 125 | 37.51 | 51.90 |

| 62.50 | 31.53 | 44.80 |

Pyrrolidinomorphinane derivatives have also been reported to display anti-inflammatory activity in experimental models of formalin and histamine-induced edema. researchgate.net

Analgesic Investigations

The analgesic potential of pyrrolidine analogues has been another significant area of scientific inquiry. In a study focused on the development of new non-steroidal anti-inflammatory drugs (NSAIDs), a newly synthesized pyrrolidine derivative, referred to as A-4, demonstrated the highest analgesic effects among the tested compounds. nih.gov

The compound MAK01, in addition to its anti-inflammatory properties, was also evaluated for its analgesic potential. The study found that MAK01 exhibited a significant response in analgesic tests, with its effectiveness being concentration-dependent. mdpi.com

| Concentration (mg/kg) | Latency Time (s) |

|---|---|

| 50 | 10.32 ± 0.82 |

| 100 | 12.16 ± 0.51 |

| 150 | 12.93 ± 0.45 |

Furthermore, research into N-methyl-arylpyrrolidinols has led to the synthesis and pharmacological evaluation of a new series of these compounds, which have shown antinociceptive activity. researchgate.net Similarly, pyrrolidinomorphinane derivatives have been found to be active in writhing tests in mice, suggesting their analgesic effect is mediated by the opioid system, as it was antagonized by naloxone. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-methyl-2-pyrrolidone (NMP) |

| Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate (MAK01) |

| Pyrrolidinomorphinane |

| N-methyl-arylpyrrolidinols |

| Naloxone |

Computational and Theoretical Investigations of 1 Methylpyrrolidin 3 Amine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. mdpi.comnih.gov This method is instrumental in understanding the binding mode of potential drug candidates and elucidating the key interactions that stabilize the ligand-protein complex.

For pyrrolidine (B122466) derivatives, docking studies are routinely used to explore binding affinities and interaction patterns with various biological targets. mdpi.comnih.gov For instance, in studies of novel inhibitors, docking reveals crucial interactions like hydrogen bonds and electrostatic forces between the pyrrolidine scaffold and key amino acid residues in the active site of a target protein. researchgate.net A typical molecular docking study for 1-Methylpyrrolidin-3-amine would involve:

Target Identification: Selecting a biologically relevant protein target.

Binding Site Prediction: Identifying the active site or binding pocket of the protein.

Docking Simulation: Using software to place the this compound molecule into the binding site in various conformations.

Scoring and Analysis: Calculating the binding energy for each pose to identify the most stable complex and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) formed.

Table 1: Illustrative Data from Molecular Docking of a Pyrrolidine Derivative

| Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Type of Interactions |

|---|---|---|---|

| Neuraminidase | Trp178, Arg371, Tyr406 | -8.5 | Hydrogen Bond, Electrostatic |

| Mcl-1 Inhibitor | (Data not specified) | (Data not specified) | (Data not specified) |

| Glucosamine-6P Synthase | (Data not specified) | (Data not specified) | Hydrogen Bond |

Note: This table is illustrative and based on studies of various pyrrolidine derivatives, not this compound specifically, for which detailed public data is not available.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are essential for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery. nih.govmdpi.com

For a series of compounds like pyrrolidine derivatives, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.govresearchgate.net These studies generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. A QSAR study on a series of analogs of this compound would aim to:

Develop a statistically robust model correlating molecular descriptors with inhibitory activity.

Identify key structural features of the pyrrolidine scaffold that are critical for potency.

Guide the design of new derivatives with potentially enhanced activity.

Statistical parameters such as the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²) are used to assess the predictive power of the generated models. mdpi.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions and Pharmacokinetic Modeling

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. nih.gov47.94.85 Predicting these properties early in the drug discovery process is critical to avoid costly late-stage failures. nih.gov Computational tools can predict a wide range of ADME properties, including:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Predicting interactions with cytochrome P450 (CYP) enzymes.

Excretion: Estimating total clearance of the compound.

Toxicity: Predicting potential adverse effects such as hepatotoxicity or hERG inhibition. frontiersin.org

For pyrrolidine derivatives, various studies have successfully used in silico tools to predict their ADME profiles. mdpi.comnih.gov These predictions help in assessing the "drug-likeness" of the compounds according to established rules like Lipinski's Rule of Five. For this compound, these predictive models would provide crucial insights into its viability as an orally bioavailable drug candidate.

Table 2: Representative Predicted ADME Properties for a Pyrrolidine-Based Compound Series

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Oral Bioavailability | Good | Likely to be absorbed effectively when taken orally. |

| Blood-Brain Barrier Permeation | Low / High (Varies) | Determines potential for CNS activity. |

| CYP450 Inhibition | Non-inhibitor (e.g., CYP3A4, CYP2D6) | Low likelihood of drug-drug interactions. |

| AMES Toxicity | Negative | Unlikely to be mutagenic. |

| hERG Inhibition | Negative | Low risk of cardiotoxicity. |

Note: This table represents typical ADME predictions for drug-like pyrrolidine derivatives. Specific data for this compound is not available in the reviewed literature.

Molecular Dynamics Simulations for Binding Conformations

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.govfrontiersin.org By simulating the movements of atoms, MD can be used to assess the stability of a ligand within a protein's binding site and to explore its conformational changes. mdpi.commdpi.com

In the context of this compound, an MD simulation would typically follow a molecular docking study. The simulation would place the docked protein-ligand complex in a simulated physiological environment (water, ions) and track atomic movements over nanoseconds. nih.govmdpi.com The primary goals of such a simulation are:

To confirm the stability of the binding pose predicted by docking.

To analyze the flexibility of the ligand and the protein's active site.

To calculate the binding free energy, providing a more accurate estimation of binding affinity.

Analysis of the simulation trajectory, often by calculating the root-mean-square deviation (RMSD), provides insights into the stability of the complex. nih.gov

Advanced Analytical and Characterization Techniques in 1 Methylpyrrolidin 3 Amine Research

Chromatographic and Spectrometric Methods for Purity and Identity Confirmation in Research

In a research context, establishing the unambiguous identity and purity of 1-Methylpyrrolidin-3-amine is the first critical step before its use in any experiment. Chromatographic and spectrometric techniques are the cornerstones of this process, offering orthogonal approaches to characterization. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. chromatographyonline.com The technique separates the compound from any impurities, such as starting materials, byproducts, or degradation products. chromatographyonline.com Reversed-phase HPLC is commonly used, where the compound is passed through a column with a nonpolar stationary phase. By using a polar mobile phase and gradient elution, researchers can achieve high-resolution separation of the target compound from closely related substances. chromatographyonline.com Purity is typically determined by measuring the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. For chiral molecules like (R)- or (S)-1-Methylpyrrolidin-3-amine, specialized chiral stationary phases are used to separate the enantiomers and determine enantiomeric purity. researchgate.net

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity assessment, particularly for volatile compounds like this compound. google.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase within the GC column.

Mass Spectrometry (MS) provides crucial information about the molecular weight and structure of the compound. acs.org When coupled with GC (GC-MS) or HPLC (LC-MS), it becomes a definitive tool for identity confirmation. nih.govbldpharm.com In the mass spectrometer, this compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, confirming its molecular weight (100.16 g/mol ). scbt.comachemblock.com Furthermore, the fragmentation pattern of the molecule provides a unique fingerprint that can be used to elucidate its structure. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for unambiguous structure elucidation. rsc.org ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. docbrown.info By analyzing chemical shifts, integration values, and spin-spin coupling patterns, researchers can confirm the precise connectivity of atoms within this compound, ensuring the correct isomer has been synthesized or obtained.

| Technique | Purpose | Information Obtained for this compound |

| HPLC | Purity Assessment | Retention time, peak purity, separation from impurities, enantiomeric excess. |

| GC-MS | Purity & Identity | Retention time, molecular weight confirmation (m/z of molecular ion), structural information from fragmentation patterns. nih.gov |

| ¹H NMR | Structure Elucidation | Chemical shifts and integration of protons on the pyrrolidine (B122466) ring, N-methyl group, and amine group. Confirms atomic connectivity. rsc.org |

| ¹³C NMR | Structure Elucidation | Chemical shifts for each unique carbon atom in the molecule, confirming the carbon skeleton. |

Biophysical Techniques for Ligand-Target Interaction Characterization

Once the identity and purity of this compound are confirmed, researchers often investigate its interactions with biological targets, such as proteins or enzymes. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential for quantifying these interactions in real-time and without the need for labels. enamine.netsemanticscholar.org

Surface Plasmon Resonance (SPR) is an optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., a target protein) that is immobilized on a sensor surface. sci-hub.box A continuous flow of a buffer solution containing the analyte is passed over the sensor chip. cnr.it Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). sci-hub.box This allows for the real-time monitoring of both the association (analyte binding) and dissociation (analyte unbinding) phases of the interaction. enamine.net From these sensorgram data, crucial kinetic and affinity parameters can be determined. sci-hub.box

Association rate constant (kₐ): Describes the rate at which the compound binds to the target.

Dissociation rate constant (kₔ): Describes the rate at which the compound dissociates from the target.

Equilibrium dissociation constant (Kₔ): A measure of binding affinity, calculated as kₔ/kₐ. A lower Kₔ value indicates a stronger binding interaction.

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com In an ITC experiment, a solution of this compound is titrated in small, precise injections into a sample cell containing the target protein. preprints.org Each injection triggers a heat change (either exothermic or endothermic) that is measured by the highly sensitive calorimeter. malvernpanalytical.com As the protein becomes saturated with the ligand, the magnitude of the heat change per injection decreases until only the heat of dilution is observed. preprints.org The resulting data are plotted as power versus time, and the integrated heat for each injection is used to generate a binding isotherm.

Fitting this isotherm to a binding model yields a complete thermodynamic profile of the interaction: preprints.org

Binding Affinity (Kₐ or Kₔ): The direct measure of the strength of the interaction.

Stoichiometry (n): The ratio of ligand to protein in the formed complex.

Enthalpy (ΔH): The measure of the heat released or absorbed upon binding, reflecting changes in bonding. nih.gov

Entropy (ΔS): The measure of the change in disorder of the system upon binding.

| Technique | Principle | Key Parameters Measured | Application to this compound |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. sci-hub.box | Affinity (Kₔ), Association Rate (kₐ), Dissociation Rate (kₔ). enamine.net | Quantifying how strongly and how quickly the compound binds to and dissociates from a specific biological target. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. malvernpanalytical.com | Affinity (Kₐ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). preprints.org | Determining the complete thermodynamic profile of the interaction with a target, revealing the driving forces behind binding. |

Stability-Indicating Methods for Research Compounds

Ensuring the stability of a research compound like this compound is crucial for the reliability of experimental results. A stability-indicating method (SIM) is a validated analytical procedure that can accurately detect decreases in the concentration of the active compound due to degradation. ambiopharm.comyoutube.com The key feature of a SIM is its ability to separate the intact compound from its potential degradation products, process impurities, and other excipients. ambiopharm.com

The development of a robust SIM, typically using HPLC, involves a process known as forced degradation or stress testing. chromatographyonline.comarlok.com In this process, samples of this compound are intentionally exposed to a variety of harsh conditions that are expected to accelerate its decomposition. ambiopharm.com The goal is not to completely destroy the compound but to generate a representative sample of potential degradation products. ambiopharm.com

The stressed samples are then analyzed by the proposed HPLC method. The method is considered "stability-indicating" if it can successfully resolve the peak for the intact this compound from all new peaks that appear as a result of degradation. chromatographyonline.com The use of a photodiode array (PDA) detector can further aid in this process by allowing for peak purity analysis, which helps confirm that the parent compound's peak is not co-eluting with any degradants. ambiopharm.com

| Stress Condition | Purpose | Potential Degradation Pathway for an Amine |

| Acidic Hydrolysis | Simulates acidic environments | Protonation of amine groups, potential for ring opening or other acid-catalyzed reactions. |

| Basic Hydrolysis | Simulates alkaline environments | Potential for elimination reactions or other base-catalyzed degradation. |

| Oxidation | Simulates exposure to oxidative stress | Oxidation of the amine functional groups to form N-oxides or other oxidized species. |

| Thermal Stress | Simulates exposure to high temperatures | General decomposition, potential for ring cleavage or side-chain reactions. |

| Photolytic Stress | Simulates exposure to light | Light-induced degradation, formation of photoproducts. |

By employing these advanced analytical techniques, researchers can build a comprehensive profile of this compound, ensuring its structural integrity and purity while quantitatively characterizing its interactions with biological systems and its stability over time. This rigorous approach is essential for advancing its application in chemical and biomedical research.

Emerging Research Frontiers and Translational Aspects of 1 Methylpyrrolidin 3 Amine

Development of 1-Methylpyrrolidin-3-amine as Chemical Biology Tool Compounds

Chemical biology tools are essential for dissecting complex biological processes. The structural attributes of this compound make it an attractive scaffold for the design of such tools, particularly for creating selective ligands to probe the function of specific proteins. Derivatives of this compound have been investigated for their potential to modulate the activity of key enzyme families, including muscarinic acetylcholine (B1216132) receptors and phosphodiesterases (PDEs).

Muscarinic Receptor Probes: Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) involved in a wide range of physiological functions in the central and peripheral nervous systems. The development of subtype-selective ligands is crucial for understanding the specific roles of each receptor (M1-M5). The 1-methylpyrrolidine (B122478) moiety has been incorporated into molecules designed to target these receptors. For instance, derivatives of 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine have been synthesized and evaluated for their affinity and functional activity at different muscarinic receptor subtypes. researchgate.net These studies, while not directly involving the 3-amino substituted variant, highlight the utility of the 1-methylpyrrolidine core in achieving receptor selectivity. Functionalized congeners of the M1-selective antagonist telenzepine (B1681252) have also been developed as high-affinity molecular probes for receptor characterization. nih.gov The primary amine of this compound offers a convenient handle for attaching reporter groups, such as fluorescent tags or biotin, which would enable the visualization and isolation of muscarinic receptor complexes.

Phosphodiesterase (PDE) Inhibitor Scaffolds: Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. The development of selective PDE inhibitors is a major area of drug discovery. The pyrrolidine (B122466) scaffold has been identified as a key component in novel and selective PDE4 inhibitors. google.com While specific studies on this compound as a direct PDE inhibitor are not extensively documented in the reviewed literature, its structural features suggest its potential as a scaffold for developing chemical probes for this enzyme family. The primary amine can be readily functionalized to explore the chemical space around the active site of various PDE isoforms, aiding in the development of more selective and potent inhibitors.

Novel Therapeutic Opportunities and Drug Discovery Targets

The pyrrolidine ring is a privileged scaffold in drug discovery, and the specific substitution pattern of this compound offers exciting opportunities for the development of novel therapeutics targeting a range of diseases.

One of the most promising areas of investigation involves the development of kinase inhibitors. A study exploring the (S)-3-aminopyrrolidine scaffold, a close structural analog of this compound, identified a series of compounds as dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K). nih.gov This dual inhibition is a compelling strategy in cancer therapy, as it can potentially overcome resistance mechanisms that arise from the activation of compensatory signaling pathways. nih.gov The study demonstrated that these compounds exhibited promising cytotoxicity against chronic myeloid leukemia (CML) cells. nih.gov

The table below summarizes the key findings from this research:

| Compound Scaffold | Target Kinases | Biological Activity | Potential Therapeutic Area |

| (S)-3-aminopyrrolidine | Abl and PI3K | Promising cytotoxicity against K562 CML cells | Chronic Myeloid Leukemia |

This research opens the door for further exploration of this compound derivatives as kinase inhibitors. The N-methyl group could influence physicochemical properties such as solubility and membrane permeability, potentially offering advantages in terms of drug-like properties.

Furthermore, the pyrrolidine motif is present in a number of approved drugs for central nervous system (CNS) disorders. For example, the migraine medication Eletriptan contains a 1-methylpyrrolidin-2-yl moiety. wikipedia.org This highlights the potential for this compound to serve as a scaffold for developing new CNS-active agents. The presence of a basic nitrogen atom is often a key feature of CNS drugs, and the specific stereochemistry and substitution of the pyrrolidine ring can be optimized to achieve desired blood-brain barrier penetration and target engagement. x-mol.net

Challenges and Future Perspectives in the Field

Despite the promise of this compound as a versatile building block, several challenges remain in its development and application. A key hurdle is the stereoselective synthesis of its derivatives. The biological activity of pyrrolidine-containing compounds is often highly dependent on the stereochemistry at the substituted carbon atoms. nih.gov Developing efficient and scalable synthetic routes to access enantiomerically pure 3-substituted 1-methylpyrrolidines is crucial for systematic structure-activity relationship (SAR) studies and for the eventual development of drug candidates.

Another challenge lies in optimizing the physicochemical properties of its derivatives to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For CNS-targeted therapies, achieving the right balance of lipophilicity and polarity to ensure blood-brain barrier penetration without promoting efflux by transporters like P-glycoprotein is a significant undertaking. nih.gov

Looking forward, the future of research on this compound is bright. The continued development of novel synthetic methodologies will enable the creation of more diverse and complex libraries of compounds based on this scaffold. mdpi.com These libraries can then be screened against a wide range of biological targets to identify new therapeutic opportunities.

Future research directions will likely focus on:

Exploring new therapeutic targets: Beyond kinases and GPCRs, derivatives of this compound could be investigated as modulators of other important target classes, such as ion channels and epigenetic enzymes.

Application in targeted protein degradation: The primary amine handle could be utilized to attach ligands for E3 ubiquitin ligases, creating PROTACs (Proteolysis Targeting Chimeras) that can induce the degradation of specific disease-causing proteins.

Development of PET ligands: The incorporation of a positron-emitting radionuclide could lead to the development of novel PET (Positron Emission Tomography) imaging agents for in vivo visualization and quantification of drug targets in the brain and other organs.

Q & A

Q. What are the recommended synthetic routes for 1-Methylpyrrolidin-3-amine, and how is the product characterized?

A common method involves coupling reactions under catalytic conditions. For example, copper(I) bromide and cesium carbonate can facilitate the reaction between cyclopropanamine and halogenated precursors in dimethyl sulfoxide at 35°C for 48 hours . Post-synthesis, purification is achieved via chromatography (e.g., ethyl acetate/hexane gradients) or crystallization. Characterization relies on ¹H/¹³C NMR for structural confirmation (e.g., δ 8.87 ppm for pyridinyl protons) and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., m/z 215 [M+H]⁺) .

Q. Which analytical techniques are critical for assessing the purity and stability of this compound?

- NMR spectroscopy : Identifies structural integrity and detects impurities through characteristic shifts (e.g., pyrrolidinyl protons at δ 2.0–3.5 ppm).

- HPLC : Quantifies purity using reverse-phase columns and UV detection.

- Thermogravimetric analysis (TGA) : Evaluates thermal stability under controlled atmospheres.

- Hygroscopicity tests : Determine storage requirements by monitoring moisture uptake .

Advanced Research Questions

Q. How does the aliphatic nature of this compound influence its activity in enzyme inhibition studies?

In MurA enzyme inhibition assays, this compound (F51) exhibited reduced potency (IC₅₀ > 6 µM) compared to aromatic analogs, underscoring the necessity of π-π interactions for target binding. Experimental design should include structure-activity relationship (SAR) studies by replacing the aliphatic amine with aromatic systems (e.g., benzimidamide derivatives) and validating binding via molecular docking or isothermal titration calorimetry (ITC) .

Q. How can researchers address discrepancies in biological activity data across studies involving this compound?

Use meta-analysis frameworks to quantify heterogeneity:

- Calculate I² statistics to determine the proportion of variability due to true differences vs. chance.

- Apply random-effects models if I² > 50%, indicating significant heterogeneity.

- Stratify analyses by variables like assay type (e.g., enzymatic vs. cellular) or enantiomeric purity (e.g., 3R vs. 3S configurations) .

Q. What strategies are effective for resolving and characterizing enantiomers of this compound?

- Chiral chromatography : Use columns with amylose- or cellulose-based stationary phases.

- Circular dichroism (CD) : Confirm absolute configuration via Cotton effects.

- X-ray crystallography : Resolve stereochemistry when co-crystallized with target proteins.

Enantiomer-specific bioactivity data (e.g., (3R)-1-Methylpyrrolidin-3-amine vs. (3S)-isomer) should guide lead optimization .

Q. How can computational modeling enhance the design of this compound derivatives?

- Molecular dynamics (MD) simulations : Predict conformational stability in solvent or protein pockets.

- Density functional theory (DFT) : Optimize substituent electronic effects (e.g., methyl groups on pyrrolidine).

- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen-bond donors from the amine group) .

Q. Methodological Notes

- Stereochemical purity : Always report enantiomeric excess (ee%) using chiral analytical methods to avoid misinterpretation of bioactivity .

- Data validation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to confirm connectivity .

- Meta-analysis protocols : Follow PRISMA guidelines to ensure transparency in data selection and heterogeneity assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.